molecular formula C16H14BrNO2 B11554147 2-[(E)-[(4-Bromophenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol

2-[(E)-[(4-Bromophenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol

Cat. No.: B11554147
M. Wt: 332.19 g/mol
InChI Key: QZEJDEQDJFZMTI-UHFFFAOYSA-N
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Description

2-[(E)-[(4-Bromophenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol is an organic compound with the molecular formula C13H10BrNO. It is known for its unique structure, which includes a bromophenyl group, an imino group, and a prop-2-en-1-yloxy group.

Preparation Methods

The synthesis of 2-[(E)-[(4-Bromophenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol typically involves the condensation of 4-bromobenzaldehyde with 2-hydroxy-5-(prop-2-en-1-yloxy)aniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imino linkage .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

2-[(E)-[(4-Bromophenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol undergoes various types of chemical reactions, including:

Scientific Research Applications

2-[(E)-[(4-Bromophenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(E)-[(4-Bromophenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol involves its interaction with specific molecular targets and pathways. The imino group in the compound can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the bromophenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H14BrNO2

Molecular Weight

332.19 g/mol

IUPAC Name

2-[(4-bromophenyl)iminomethyl]-5-prop-2-enoxyphenol

InChI

InChI=1S/C16H14BrNO2/c1-2-9-20-15-8-3-12(16(19)10-15)11-18-14-6-4-13(17)5-7-14/h2-8,10-11,19H,1,9H2

InChI Key

QZEJDEQDJFZMTI-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=C(C=C1)C=NC2=CC=C(C=C2)Br)O

Origin of Product

United States

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